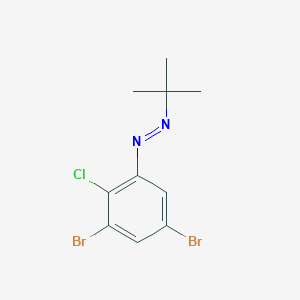
(E)-6-(3-(5-(2,4-dichlorophenyl)furan-2-yl)allylidene)-1,3,5-triazinane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-6-(3-(5-(2,4-dichlorophenyl)furan-2-yl)allylidene)-1,3,5-triazinane-2,4-dione is a synthetic organic compound that belongs to the class of triazinane derivatives This compound is characterized by the presence of a furan ring substituted with a dichlorophenyl group and an allylidene group attached to a triazinane-2,4-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(3-(5-(2,4-dichlorophenyl)furan-2-yl)allylidene)-1,3,5-triazinane-2,4-dione typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the furan ring substituted with a dichlorophenyl group. This intermediate can then be reacted with an allylidene group under specific conditions to form the desired compound. The final step involves the cyclization to form the triazinane-2,4-dione core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-6-(3-(5-(2,4-dichlorophenyl)furan-2-yl)allylidene)-1,3,5-triazinane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the dichlorophenyl ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-6-(3-(5-(2,4-dichlorophenyl)furan-2-yl)allylidene)-1,3,5-triazinane-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Studies may focus on its interaction with biological targets and its efficacy in different biological assays.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic applications. Researchers may study its pharmacokinetics, pharmacodynamics, and toxicity to determine its suitability as a drug candidate.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (E)-6-(3-(5-(2,4-dichlorophenyl)furan-2-yl)allylidene)-1,3,5-triazinane-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (E)-6-(3-(5-(2,4-dichlorophenyl)furan-2-yl)allylidene)-1,3,5-triazinane-2,4-dione include other triazinane derivatives with different substituents on the furan ring or the triazinane core. Examples include:
- (E)-6-(3-(5-phenylfuran-2-yl)allylidene)-1,3,5-triazinane-2,4-dione
- (E)-6-(3-(5-(4-chlorophenyl)furan-2-yl)allylidene)-1,3,5-triazinane-2,4-dione
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.
Propiedades
Fórmula molecular |
C16H11Cl2N3O3 |
|---|---|
Peso molecular |
364.2 g/mol |
Nombre IUPAC |
6-[(E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enylidene]-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C16H11Cl2N3O3/c17-9-4-6-11(12(18)8-9)13-7-5-10(24-13)2-1-3-14-19-15(22)21-16(23)20-14/h1-8H,(H3,19,20,21,22,23)/b2-1+ |
Clave InChI |
GJUCKXLXWRTBQA-OWOJBTEDSA-N |
SMILES isomérico |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)/C=C/C=C3NC(=O)NC(=O)N3 |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=CC=C3NC(=O)NC(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



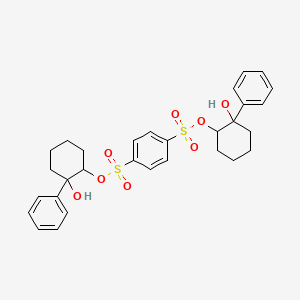
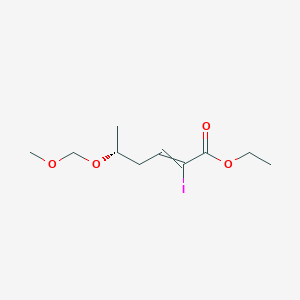
![Benzenesulfonamide, 3-chloro-2-methyl-N-[4-(4-nitrophenoxy)phenyl]-](/img/structure/B14211311.png)

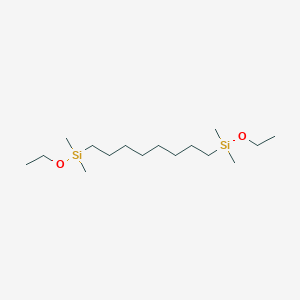
![2-({2-[(4-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14211332.png)
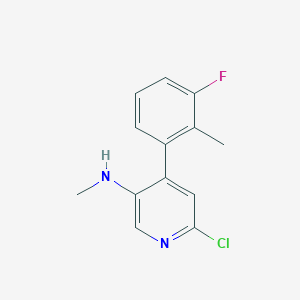
![Trimethyl({6-[(prop-2-en-1-yl)oxy]hexyl}oxy)silane](/img/structure/B14211342.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-2-carboxamide](/img/structure/B14211348.png)

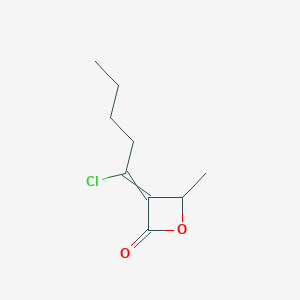
![2-[(Oct-1-en-1-yl)sulfanyl]naphthalene](/img/structure/B14211358.png)
